(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
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Overview
Description
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is a silane compound with the molecular formula C32H36O2Si and a molecular weight of 480.7125 . This compound features a silane core bonded to two phenoxy groups and a phenylpropan-2-yl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane typically involves the reaction of dimethylchlorosilane with 4-ethenylphenol and 2-phenylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenols.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of ethyl-substituted silane.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism by which (4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane exerts its effects involves interactions with various molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions, while the silane core provides stability and rigidity to the molecule. These interactions facilitate the compound’s incorporation into complex molecular assemblies and enhance its functional properties .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Ethylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
- (4-Propylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane
Uniqueness
(4-Ethenylphenoxy)(dimethyl)(2-phenylpropan-2-yl)silane is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of complex molecules and materials .
Properties
CAS No. |
144356-67-2 |
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Molecular Formula |
C19H24OSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(4-ethenylphenoxy)-dimethyl-(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C19H24OSi/c1-6-16-12-14-18(15-13-16)20-21(4,5)19(2,3)17-10-8-7-9-11-17/h6-15H,1H2,2-5H3 |
InChI Key |
LCLQVCAXYUJJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[Si](C)(C)OC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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